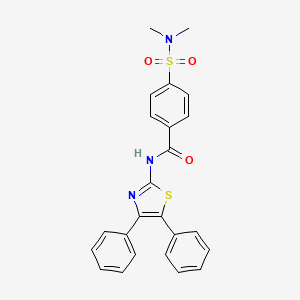

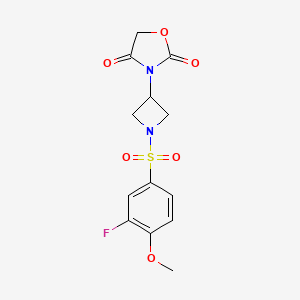

4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological relevance. For instance, benzamide derivatives and thiazole scaffolds are frequently mentioned as having potential anticancer properties and the ability to interact with various biological targets .

Synthesis Analysis

The synthesis of related compounds often involves the coupling of a pharmacophore with a benzamide group, as seen in the Schiff's bases containing a thiadiazole scaffold . Microwave-assisted, solvent-free synthesis methods are employed to facilitate the process, which is followed by confirmation of the structures using techniques such as IR, NMR, mass spectral study, and elemental analysis . Although the exact synthesis of "4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide" is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can help predict the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide and thiazole derivatives can involve interactions with various enzymes and proteins. For example, benzamide derivatives have been shown to inhibit alkaline phosphatases and ecto-5'-nucleotidases, indicating their potential to bind nucleotide protein targets . Additionally, the formation of dipolar compounds and subsequent reactions leading to thiourea or thiazolinone derivatives have been observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and thiazole derivatives, such as solubility, stability, and oral drug-like behavior, are crucial for their potential as pharmaceutical agents. Computational studies, including ADMET predictions, are performed to assess these properties and to predict the pharmacokinetic profile of the compounds . The compounds in the studies exhibit promising anticancer activity and good oral drug-like behavior, which could be relevant for the compound as well .

科学的研究の応用

Antibacterial and Antifungal Applications

This compound and its analogs are prominently researched in the field of antibacterial and antifungal applications. Notably, certain benzamide derivatives have displayed significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their cytotoxic activity against mammalian Vero cell lines, indicating antibacterial effectiveness at non-cytotoxic concentrations (Palkar et al., 2017). Additionally, a series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have demonstrated potent anticancer activity, notably against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).

Anticancer Evaluation

Certain derivatives of the compound have shown promising results in anticancer evaluations. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, with some derivatives even surpassing the reference drug in effectiveness (Ravinaik et al., 2021).

Synthesis and Characterization

The synthesis and characterization of related compounds, like the 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, have been extensively studied. These compounds were synthesized and evaluated for their potential as antifungal agents, demonstrating the versatility of the benzamide core in therapeutic applications (Narayana et al., 2004).

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c1-27(2)32(29,30)20-15-13-19(14-16-20)23(28)26-24-25-21(17-9-5-3-6-10-17)22(31-24)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJLFMWCWOOILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)

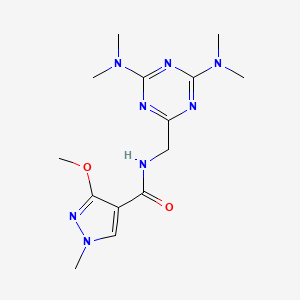

![methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2509572.png)

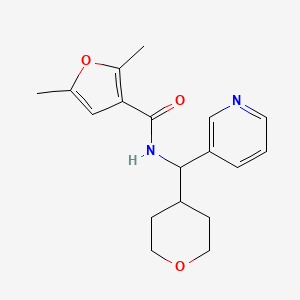

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2509575.png)

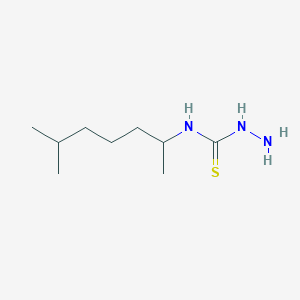

![6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2509577.png)

![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2509587.png)

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)